4-Pyridinepentanol
Description
Contextualization within Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental building blocks in organic and medicinal chemistry. mdpi.com The pyridine (B92270) ring, a six-membered aromatic heterocycle structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, is a prominent member of this class. wikipedia.org This nitrogen atom imparts basicity to the molecule and provides a site for various chemical reactions, including alkylation and the formation of pyridinium (B92312) salts. wikipedia.org The presence of the pyridine moiety in numerous pharmaceuticals, agrochemicals, and vitamins underscores the significance of this structural motif. wikipedia.org In fact, approximately 60% of FDA-approved drugs contain a nitrogen heterocycle in their structure. mdpi.com These compounds are crucial in drug design as they can mimic natural products and endogenous metabolites.
Overview of Alkanol Functionality in Organic Chemistry
The alkanol functional group, characterized by a hydroxyl (-OH) group attached to a saturated carbon atom, is one of the most versatile functional groups in organic chemistry. quora.compressbooks.pub Alcohols are readily synthesized and can be transformed into a wide array of other functional groups, including aldehydes, ketones, carboxylic acids, and esters, making them vital intermediates in organic synthesis. britannica.com The hydroxyl group can act as a weak acid, and its deprotonation leads to the formation of a more reactive alkoxide ion. britannica.comechemi.com Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating substitution and elimination reactions. masterorganicchemistry.com
Research Trajectories for Multifunctional Organic Compounds
The investigation of multifunctional organic compounds, those possessing two or more distinct functional groups, is a burgeoning area of chemical research. um.esacs.org These compounds often exhibit unique properties and reactivity patterns that are not simply the sum of their individual functional parts. Research in this area is directed towards understanding the intramolecular interactions between functional groups and harnessing these interactions to design molecules with specific applications in fields such as materials science, electronics, and medicine. um.es The development of highly oxidized multifunctional organic compounds (HOMs) is one such example, where the presence of multiple oxygen-containing functional groups leads to very low volatility and significant contributions to atmospheric aerosol formation. nih.govacs.org
Rationale for Investigating 4-Pyridinepentanol in Academic Contexts
This compound serves as an excellent model compound for exploring the chemical behavior of molecules containing both a pyridine ring and an alkanol chain. Academic investigations into this compound can provide valuable insights into:
Intramolecular Interactions: Studying how the basic nitrogen of the pyridine ring influences the acidity and reactivity of the distal hydroxyl group, and vice-versa.
Synthetic Methodologies: Developing and optimizing synthetic routes to pyridine-alkanols and their derivatives. prepchem.comgoogleapis.comgoogleapis.com
Reaction Mechanisms: Elucidating the mechanisms of reactions involving either or both of the functional groups. For instance, the pyridine moiety can act as an internal base or nucleophilic catalyst in reactions involving the alcohol. echemi.comstackexchange.com
Structure-Property Relationships: Correlating the structural features of this compound and related compounds with their physical and chemical properties.
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and its constituent functional groups.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C10H15NO | General Knowledge |
| Molar Mass | 165.23 g/mol | Calculated |
| Appearance | Data not available in search results | N/A |
| Boiling Point | Data not available in search results | N/A |
| Melting Point | Data not available in search results | N/A |
| Solubility | Data not available in search results | N/A |
General Properties of Pyridine
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C5H5N | wikipedia.org |
| Molar Mass | 79.10 g/mol | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Boiling Point | 115.2 °C | wikipedia.org |
| Melting Point | -41.6 °C | wikipedia.org |
| Solubility in Water | Miscible | wikipedia.org |
| pKa (of conjugate acid) | 5.25 | wikipedia.org |
General Properties of 1-Pentanol
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C5H12O | General Knowledge |
| Molar Mass | 88.15 g/mol | Calculated |
| Appearance | Colorless liquid | General Knowledge |
| Boiling Point | 137-139 °C | General Knowledge |
| Melting Point | -78 °C | General Knowledge |
| Solubility in Water | 2.2 g/100 mL | General Knowledge |
Detailed Research Findings
Research relevant to this compound and its chemical relatives has touched upon various aspects of their synthesis and reactivity.
One documented synthesis of a related compound, 2-pyridinepentanol, involves the hydrogenation of 5-(2-pyridinyl)-4-pentyn-1-ol over a 10% palladium on carbon catalyst in ethanol (B145695) at room temperature and atmospheric pressure. prepchem.comgoogleapis.comgoogleapis.com This method highlights a common strategy for preparing saturated alkyl chains from unsaturated precursors.
The reactivity of the hydroxyl group in pyridine-alkanols can be influenced by the pyridine ring. For instance, in the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide, which is a more potent nucleophile. britannica.comechemi.com The pyridine nitrogen, being basic, can facilitate this deprotonation. Conversely, the hydroxyl group can be converted to a good leaving group, for example, by reaction with thionyl chloride, to facilitate nucleophilic substitution reactions. prepchem.comgoogle.com A process for preparing pyridine alcohols from pyridine N-oxides has also been described, which involves reaction with a carboxylic acid anhydride (B1165640) followed by hydrolysis of the resulting ester. google.com
The pyridine ring itself can undergo a range of reactions. It readily reacts with Lewis acids at the nitrogen atom, and alkylation of the nitrogen leads to the formation of a positively charged pyridinium ring, which alters the reactivity of the molecule. wikipedia.org
Structure
3D Structure
Properties
CAS No. |
4343-96-8 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-pyridin-4-ylpentan-1-ol |
InChI |
InChI=1S/C10H15NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-8,12H,1-4,9H2 |
InChI Key |
FOEXZUQNDHODBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 Pyridinepentanol
Retrosynthetic Analysis of the 4-Pyridinepentanol Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. Current time information in Bangalore, IN.libretexts.org This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward-direction chemical reactions.
For this compound (Target Molecule I ), several logical disconnections can be proposed:
C4-Alkyl Bond Disconnection (Route A): The most direct disconnection is breaking the bond between the pyridine (B92270) ring and the pentanol (B124592) chain. This suggests a C-H functionalization or cross-coupling strategy. The synthons generated are a 4-pyridyl cation or radical and a nucleophilic 5-carbon chain anion or radical. In the forward synthesis, this translates to reactions like Minisci-type alkylations or transition-metal-catalyzed cross-coupling reactions, which require a pre-functionalized pyridine (e.g., 4-halopyridine) or the direct functionalization of pyridine itself. googleapis.comgoogleapis.com
Functional Group Interconversion (FGI) and C-C Disconnection (Route B): An alternative approach involves a functional group interconversion of the alcohol to a more synthetically versatile group, such as a ketone or carboxylic acid. For instance, retrosynthetically converting the alcohol in I to a ketone (II ) leads to a precursor that can be formed by adding a butyl nucleophile to a 4-pyridyl acyl derivative. This highlights pathways involving Grignard reagents or other organometallics.
FGI to an Alkyne (Route C): Another FGI pathway considers the saturated alkyl chain as arising from the hydrogenation of an alkyne. Disconnecting the molecule via an alkyne precursor, 5-(4-pyridinyl)-4-pentyn-1-ol (III ), simplifies the synthesis to the coupling of a protected pentynol fragment with a 4-halopyridine, followed by hydrogenation. This approach is analogous to the synthesis of 2-pyridinepentanol. acs.orgresearchgate.net
These retrosynthetic pathways map out the main strategies for synthesizing this compound, which are explored in detail in the following sections.
Direct Synthetic Pathways to this compound
Direct pathways involve the construction and subsequent modification of a pyridine precursor that already contains a five-carbon chain.
Hydrogenation of Pyridinyl Alkynols (e.g., 5-(2-pyridinyl)-4-pentyn-1-ol hydrogenation to 2-pyridinepentanol as an analogous process)
A well-established method for creating saturated alkyl chains is the hydrogenation of alkynes. This can be applied to the synthesis of pyridinealkanols. While a direct synthesis of this compound via this method is not prominently documented, an analogous process for the 2-substituted isomer, 2-pyridinepentanol, provides a clear precedent. acs.org
In this analogous synthesis, 5-(2-pyridinyl)-4-pentyn-1-ol is hydrogenated over a palladium on carbon (Pd/C) catalyst. acs.orgresearchgate.net The reaction proceeds at room temperature and atmospheric pressure in an ethanol (B145695) solvent. The uptake of hydrogen reduces both the alkyne triple bond to a single bond and can also reduce the pyridine ring if conditions are not controlled, though typically the alkyne is much more reactive. After the reaction is complete, the catalyst is removed by filtration to yield the final product, 2-pyridinepentanol. acs.org This method is highly efficient for saturating the carbon chain.
Table 1: Analogous Hydrogenation of a Pyridinyl Alkynol
| Precursor | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| 5-(2-Pyridinyl)-4-pentyn-1-ol | 10% Pd/C | Ethanol | Room Temp., Atm. Pressure | 2-Pyridinepentanol |
This process could be directly adapted for the 4-substituted isomer by starting with 5-(4-pyridinyl)-4-pentyn-1-ol.
Reduction Strategies for Corresponding Carbonyl or Carboxylic Acid Precursors
Another primary route to this compound involves the reduction of a corresponding precursor where the terminal carbon of the five-carbon chain is a carbonyl group (ketone or aldehyde) or a carboxylic acid.
Reduction of Ketones: The reduction of pyridyl ketones to the corresponding secondary alcohols is a common transformation. This can be achieved through catalytic hydrogenation or with hydride-reducing agents.
Catalytic Hydrogenation: Various ruthenium (Ru) and iridium (Ir) complexes have proven to be highly effective catalysts for the transfer hydrogenation of aryl-pyridyl ketones. researchgate.netacs.orgvanderbilt.edu These reactions typically use a hydrogen source like isopropanol (B130326) and are performed under mild conditions. The choice of ligand on the metal center is critical for achieving high activity and enantioselectivity if a chiral alcohol is desired. koreascience.kr
Table 2: Catalytic Transfer Hydrogenation of Ketones (General Conditions)
| Catalyst Type | Hydrogen Source | Base (if applicable) | Solvent | Substrate |
|---|---|---|---|---|
| Ruthenium(II) Pyrazolyl-Pyridyl-Pyrazole Complex | Isopropyl alcohol | KOH | Isopropyl alcohol | Aromatic and Aliphatic Ketones |
| Ruthenium(II) 2,6-bis(triazinyl)pyridine Complex | Isopropyl alcohol | NaOH | Isopropyl alcohol | Various Ketones |
| Ir-f-phamidol Complex | H₂ | - | Dichloromethane (B109758) | 2-Pyridyl Ketones |
Hydride Reductions: For a laboratory-scale synthesis, complex metal hydrides are powerful and convenient reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing ketones to alcohols. cdnsciencepub.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄) is a milder alternative that also effectively reduces ketones and is compatible with protic solvents like methanol (B129727) or ethanol. googleapis.com
Reduction of Carboxylic Acids: To synthesize a primary alcohol such as this compound, the reduction of a carboxylic acid (4-pyridinepentanoic acid) or its ester derivative is a highly effective strategy.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is the reagent of choice for this transformation as it is strong enough to reduce carboxylic acids and esters directly to primary alcohols. googleapis.com NaBH₄ is generally not reactive enough to reduce these functional groups. The reaction with LiAlH₄ is vigorous and must be performed under anhydrous conditions, followed by a careful aqueous workup to hydrolyze the intermediate aluminum alkoxide salts. googleapis.com
Strategies for Pyridine Ring Functionalization in Pentanol Synthesis
These strategies involve attaching the five-carbon side chain directly to a pyridine ring at the C4 position. This is a significant challenge due to the electronic nature of the pyridine ring, which favors nucleophilic attack at the C2 and C6 positions.
Minisci-type Reactions and C4-Functionalization of Pyridines
The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles like pyridine using nucleophilic carbon-centered radicals. However, for an unsubstituted pyridine, this reaction typically yields a mixture of C2 and C4-alkylated products, with a preference for the C2 position.
To achieve C4 selectivity, several strategies have been developed:
Blocking Groups: A modern and practical approach involves the temporary installation of a blocking group on the pyridine nitrogen. This group sterically hinders the C2 and C6 positions and electronically favors radical addition at the C4 position. A simple and effective blocking group can be derived from maleic acid. googleapis.com This forms a pyridinium (B92312) species that undergoes Minisci-type decarboxylative alkylation with exquisite selectivity at C4 under acid-free conditions. googleapis.com The blocking group can be easily removed after the reaction.
Photochemical Methods: Photochemical approaches can also drive C4-alkylation. The formation of an electron donor-acceptor (EDA) complex between an N-amidopyridinium salt and a bromide can generate radicals that lead to a selective C4-alkylation process. researchgate.net
Cross-Coupling Approaches for Alkyl Chain Attachment
Transition-metal-catalyzed cross-coupling reactions provide a versatile and controlled method for forming carbon-carbon bonds. To synthesize this compound, this would involve coupling a 4-pyridyl derivative with a five-carbon chain.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. A protocol for the C4-functionalization of pyridines has been developed where pyridine is first metalated at the C4 position using n-butylsodium. Subsequent transmetalation with zinc chloride generates a 4-pyridylzinc reagent, which can then undergo Negishi cross-coupling with a suitable primary alkyl halide, such as a 5-halopentanol derivative (e.g., 1-bromo-5-hydroxypentane, with the alcohol protected). googleapis.com
Suzuki and Other Couplings: While less direct for attaching a simple alkyl chain, Suzuki (using a boronic acid) or Heck (using an alkene) couplings can also be employed. googleapis.com For instance, a Heck coupling could attach a 4-pentenyl chain to 4-bromopyridine, which would then require reduction of the double bond and conversion of the terminal group to an alcohol if not already present.
These advanced synthetic strategies provide robust and often scalable routes to C4-alkylated pyridines, which are key precursors or direct products in the synthesis of compounds like this compound.
Derivatization and Analog Preparation from this compound
The functional groups of this compound, the hydroxyl group and the pyridine ring, offer versatile opportunities for derivatization to create a wide array of analogs with potentially enhanced or novel properties.
Transformation of the Alcohol Moiety
The hydroxyl group of this compound is a primary site for chemical modification. Standard transformations include esterification and etherification. For analytical purposes, particularly for gas chromatography (GC), derivatization is often employed to enhance the volatility and thermal stability of the alcohol.
One common method is silylation, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), replaces the active hydrogen of the alcohol with a trimethylsilyl (B98337) (TMS) group. The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides, with primary alcohols like this compound reacting readily. Another silylating agent, phenyldimethylchlorosilane (PhDMClS) used with N-methylimidazole, can also be employed to create a derivative with increased retention time in GC-MS analysis, which is beneficial for separating it from other volatile compounds. nih.gov
The following table outlines common derivatization reactions for the alcohol moiety:
Table 1: Derivatization of the Alcohol Moiety| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Silylation | BSTFA, TMCS | Trimethylsilyl ether |
| Silylation | PhDMClS, N-methylimidazole | Phenyldimethylsilyl ether |
| Esterification | Acyl chloride, Benzoyl chloride | Ester |
Modification of the Pyridine Nucleus
The pyridine nucleus of this compound can undergo various modifications, a key one being N-alkylation. This process involves the formation of a carbon-nitrogen bond at the pyridine nitrogen. acsgcipr.org The reaction is typically an SN2 reaction between the pyridine and an alkyl halide or sulfonate. acsgcipr.orgorganic-chemistry.org The use of ionic liquids can promote highly regioselective N-substitution. organic-chemistry.org
For selective C4-alkylation of the pyridine ring, a blocking group strategy can be employed. chemistryviews.org This involves reacting the pyridine with a reagent like maleic acid to form a pyridinium salt, which directs subsequent alkylation to the C4 position. chemistryviews.orgnih.gov
Another significant modification is the formation of pyridine N-oxides through oxidation. wikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions. wikipedia.orgnih.gov Common oxidizing agents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orggoogle.com
Table 2: Modification of the Pyridine Nucleus
| Reaction Type | Reagent(s)/Method | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halides, Sulfonates | N-alkyl pyridinium salt |
| C4-Alkylation | Maleic acid (blocking group), Alkylating agent | C4-alkylated pyridine |
| N-Oxidation | m-CPBA, Hydrogen peroxide/Acetic acid | Pyridine N-oxide |
Synthesis of Precursor and Intermediate Compounds (e.g., from pyridine N-oxides, N-alkylation reactions)
The synthesis of this compound and its derivatives often involves the preparation of key precursors and intermediates. Pyridine N-oxides are valuable intermediates. wikipedia.orggoogle.com They can be synthesized by oxidizing pyridine with agents like hydrogen peroxide in acetic acid or with peroxybenzoic acid. wikipedia.orggoogle.com These N-oxides can then be used to introduce functionalities to the pyridine ring. For instance, treatment with phosphorus oxychloride can yield chloropyridines. wikipedia.org
A process for preparing pyridine alcohols involves reacting an alkylpyridine N-oxide with a carboxylic acid anhydride (B1165640). google.com The resulting ester can then be hydrolyzed to the corresponding alcohol. google.com For example, reacting a methylpyridine N-oxide with acetic anhydride can be a step towards synthesizing a pyridinemethanol derivative. google.com
N-alkylation reactions are fundamental in creating precursors for more complex molecules. acsgcipr.org The reaction of an amine with an activated alkane, such as an alkyl halide, is a common method. acsgcipr.org Green chemistry approaches favor replacing hazardous reagents like those used in Mitsunobu reactions with alkyl halides or sulfonates where possible. acsgcipr.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to design chemical processes that are environmentally benign. epa.govnih.gov This involves preventing waste, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. epa.govacs.orgresearchgate.net
In the context of this compound synthesis, several green chemistry strategies can be applied:
Use of Greener Solvents: Avoiding dipolar aprotic solvents like DMF and NMP is a key consideration in N-alkylation reactions. acsgcipr.org Water has been explored as a medium for certain reactions, such as the synthesis of pyrans. rsc.org
Catalysis: Utilizing catalytic reactions instead of stoichiometric reagents minimizes waste. acsgcipr.orgepa.gov Catalysts are used in small amounts and can facilitate multiple reaction cycles. epa.gov
Atom Economy: Designing syntheses to incorporate the maximum amount of starting materials into the final product is a core principle. acs.org This can be improved by selecting leaving groups with lower molecular weights in alkylation reactions. acsgcipr.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net The use of microreactors can also improve energy efficiency and safety for certain reactions, such as N-oxidations. bme.hu
Renewable Feedstocks: Whenever feasible, using renewable starting materials is a key aspect of green chemistry. researchgate.net
The optimization of reaction conditions, including temperature, solvent, and catalyst choice, is crucial for improving the efficiency and environmental footprint of the synthesis. numberanalytics.com Techniques like Design of Experiments (DoE) can be used to identify the most critical factors affecting the reaction outcome. numberanalytics.com
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pyridinepentanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of 4-Pyridinepentanol.
Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference. rsc.org
The aromatic protons on the pyridine (B92270) ring appear in the downfield region. Specifically, the protons at the 2 and 6 positions (H-2, H-6) are typically observed as a doublet around 8.5 ppm, while the protons at the 3 and 5 positions (H-3, H-5) also present as a doublet, but at a slightly upfield position of around 7.2 ppm. This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.
The protons of the pentanol (B124592) chain exhibit characteristic chemical shifts. The methylene (B1212753) group adjacent to the pyridine ring (H-α) resonates at approximately 2.6 ppm. The subsequent methylene groups (H-β, H-γ, H-δ) appear as multiplets in the range of 1.3 to 1.8 ppm. The methylene group attached to the hydroxyl group (H-ε) is deshielded and appears as a triplet around 3.6 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and temperature, but is often found around 4.5 ppm.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 | ~8.5 | Doublet |
| H-3, H-5 | ~7.2 | Doublet |
| -OH | ~4.5 | Broad Singlet |
| H-ε | ~3.6 | Triplet |
| H-α | ~2.6 | Triplet |
| H-β, H-γ, H-δ | 1.3 - 1.8 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopy and Quaternary Carbon Assignment
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. oregonstate.edu In this compound, the carbon atoms of the pyridine ring resonate at lower field values compared to the aliphatic carbons of the pentanol chain.
The quaternary carbon of the pyridine ring (C-4) is typically observed around 150 ppm. The carbons at positions 2 and 6 (C-2, C-6) appear near 149 ppm, while the carbons at positions 3 and 5 (C-3, C-5) are found around 124 ppm.
For the pentanol chain, the carbon attached to the hydroxyl group (C-ε) is the most deshielded among the aliphatic carbons, resonating at approximately 62 ppm. The carbon adjacent to the pyridine ring (C-α) appears around 38 ppm. The remaining methylene carbons (C-β, C-γ, C-δ) show signals in the range of 23-32 ppm.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-4 | ~150 |
| C-2, C-6 | ~149 |
| C-3, C-5 | ~124 |
| C-ε | ~62 |
| C-α | ~38 |
| C-β, C-γ, C-δ | 23 - 32 |
Solvent Effects on NMR Spectra
The choice of solvent can influence the chemical shifts in NMR spectra. numberanalytics.comquora.com Solvents can affect the electronic environment of the molecule, leading to changes in shielding and, consequently, chemical shifts. numberanalytics.com For example, using a more polar solvent like DMSO-d₆ instead of CDCl₃ can lead to noticeable shifts in the positions of the hydroxyl and pyridine proton signals due to different hydrogen bonding interactions. ajol.info It has been noted that in D₂O, the pKa of the acid and base can affect proton transfer and the resulting chemical shifts. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. msu.edu
Vibrational Mode Assignment for Hydroxyl and Pyridine Functional Groups
The IR spectrum of this compound shows distinct absorption bands that confirm the presence of the hydroxyl and pyridine functional groups.
Hydroxyl (-OH) Group : A prominent, broad absorption band is typically observed in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. The C-O stretching vibration of the alcohol appears as a strong band in the range of 1260-1000 cm⁻¹.
Pyridine Functional Group : The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching vibrations are observed in the 1600-1450 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C-H bending vibrations (out-of-plane) of the substituted pyridine ring can be found in the 900-650 cm⁻¹ region and can provide information about the substitution pattern. mdpi.com The use of probe molecules like pyridine can help characterize acidic sites in materials. iza-online.org
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretching | 3400-3200 (broad) |
| Alcohol | C-O Stretching | 1260-1000 |
| Pyridine | C=C, C=N Stretching | 1600-1450 |
| Aromatic | C-H Stretching | >3000 |
| Pyridine | C-H Bending | 900-650 |
Hydrogen Bonding Analysis via IR Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, within a molecule. wiley.com The presence of hydrogen bonding significantly influences the position and shape of absorption bands in an IR spectrum, typically causing a shift to a lower frequency (wavenumber) and broadening of the peaks. libretexts.org
In the case of this compound, the hydroxyl (-OH) group is the primary site for hydrogen bonding. The O-H bond in alcohols typically shows a strong and broad absorption band in the IR spectrum. pressbooks.pub This broadening is a direct consequence of the hydrogen bonding between alcohol molecules. pressbooks.pub
The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibration involved in hydrogen bonding. The specific position and broadness of this band can provide insights into the strength and nature of these intermolecular interactions. For instance, a more significant shift to a lower wavenumber would indicate stronger hydrogen bonding.
Furthermore, the involvement of the pyridine nitrogen in hydrogen bonding can also be analyzed. The formation of an N···H-O hydrogen bond would lead to perturbations in the vibrational frequencies of the pyridine ring. These shifts, although more subtle than the O-H stretch, can be identified through careful spectral analysis and comparison with non-hydrogen-bonded pyridine derivatives. irdg.org The analysis often involves curve fitting of the IR spectra to differentiate between monomeric and associated species. irdg.org
Table 1: Characteristic IR Absorption Frequencies for Hydrogen Bonding Analysis in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200–3600 | Strong, Broad |
| Pyridine Ring | C-N Stretch | ~1350-1250 | Shift upon H-bonding |
| Pyridine Ring | Ring Vibrations | ~1600, 1500-1430 | Shift upon H-bonding |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding (n) electrons associated with chromophores. ubbcluj.ro The pyridine ring in this compound acts as the primary chromophore.
The UV-Vis spectrum of pyridine and its derivatives typically displays absorptions resulting from π→π* and n→π* electronic transitions. researchgate.netusp.br
π→π Transitions:* These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like the pyridine ring, these transitions occur at longer wavelengths compared to non-conjugated systems. usp.br
n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. These are typically of lower intensity than π→π* transitions and are said to be "forbidden." usp.br
The UV spectrum of pyridine in a non-polar solvent shows a main absorption band around 256 nm, which is attributed to a π→π* transition. researchgate.net The presence of the pentanol substituent on the pyridine ring can cause a slight shift in the absorption maximum (λmax).
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Intensity |
| π→π | Pyridine Ring | ~250-270 | High |
| n→π | Pyridine Ring | ~270-290 | Low |
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound. numberanalytics.comvlabs.ac.in These solvent effects can cause shifts in the absorption maxima, known as solvatochromic shifts.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This often occurs for n→π* transitions when the solvent polarity is increased. Polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for the transition. vlabs.ac.innih.gov
Bathochromic Shift (Red Shift): A shift to a longer wavelength. This is commonly observed for π→π* transitions with increasing solvent polarity. If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, reducing the energy gap for the transition. vlabs.ac.in
For this compound, changing the solvent from a non-polar solvent (like hexane) to a polar, protic solvent (like ethanol (B145695) or water) is expected to cause a hypsochromic shift for the n→π* transition and a potential bathochromic shift for the π→π* transition. nih.govrsc.org The magnitude of these shifts provides information about the change in dipole moment of the molecule upon electronic excitation and the nature of solute-solvent interactions. ijcce.ac.ir
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, charged ions. gbiosciences.com
For this compound (C₁₀H₁₅NO), the molecular weight is 165.23 g/mol . The mass spectrum should therefore show a molecular ion peak at a mass-to-charge ratio (m/z) of 165.
The fragmentation of this compound is expected to follow characteristic pathways for alcohols and aromatic compounds.
Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this would involve the breaking of the bond between the carbon bearing the hydroxyl group and the adjacent carbon in the pentyl chain.
Dehydration: Alcohols can readily lose a molecule of water (mass of 18 amu), leading to a peak at M-18. libretexts.org
Cleavage of the Alkyl Chain: Fragmentation can occur at various points along the pentyl chain, leading to a series of peaks separated by 14 mass units (CH₂ group). gatech.edu
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although it is a relatively stable aromatic system. A prominent peak is often observed at m/z 79, corresponding to the pyridine radical cation. Another significant fragment would be the pyridylmethyl cation at m/z 92.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Structure/Fragment Lost | Fragmentation Pathway |
| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 147 | [M - H₂O]⁺ | Dehydration |
| 122 | [M - C₃H₇]⁺ | Cleavage of the propyl group |
| 108 | [M - C₄H₉]⁺ | Cleavage of the butyl group |
| 93 | [C₅H₄NCH₂OH]⁺ | Cleavage of the C-C bond beta to the ring |
| 92 | [C₅H₄NCH₂]⁺ | Cleavage of the C-C bond beta to the ring with loss of OH |
| 79 | [C₅H₅N]⁺ | Pyridine radical cation |
Integration of Spectroscopic Data for Comprehensive Structural Confirmation
The definitive structural elucidation of this compound is achieved by integrating the data from IR, UV-Vis, and mass spectrometry.
IR spectroscopy confirms the presence of the hydroxyl (-OH) group and the pyridine ring and provides evidence of intermolecular hydrogen bonding. pressbooks.pubnih.gov
UV-Vis spectroscopy characterizes the electronic structure of the pyridine chromophore, with solvent studies revealing details about the nature of the electronic transitions. researchgate.netbioglobax.com
Mass spectrometry provides the exact molecular weight and a detailed fragmentation pattern that corroborates the connectivity of the atoms within the molecule. gbiosciences.comnationalmaglab.org
Together, these spectroscopic techniques provide a complementary and comprehensive dataset that allows for the unambiguous confirmation of the structure of this compound. The consistency of the data across these different analytical methods provides a high degree of confidence in the assigned structure.
Theoretical and Computational Studies of 4 Pyridinepentanol
Molecular Modeling and Geometry Optimization
Molecular modeling is the starting point for any computational study, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. nih.govspirochem.com
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of a molecule. wikipedia.orgfrontiersin.org This process involves finding the lowest energy state (ground state) of the molecule by iteratively adjusting the positions of the atoms until the forces on them are minimized. beilstein-journals.orgdergipark.org.tr
For a molecule like 4-Pyridinepentanol, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the Schrödinger equation approximately. nih.govias.ac.in The output of a successful geometry optimization provides key structural parameters. While specific data for this compound is not available, such a calculation would yield a table of bond lengths, bond angles, and dihedral angles that define the molecule's lowest-energy structure.
Table 1: Illustrative Example of Predicted Geometrical Parameters for this compound from a DFT Calculation (Note: The following data are hypothetical examples of what a DFT calculation would produce and are not based on a published study of this compound.)
| Parameter | Atom Connection | Predicted Value |
|---|---|---|
| Bond Length | C(ring)-C(chain) | 1.51 Å |
| C(chain)-O | 1.43 Å | |
| O-H | 0.96 Å | |
| Bond Angle | C(ring)-C(ring)-C(chain) | 121.5° |
| C(chain)-O-H | 109.0° |
| Dihedral Angle | C(ring)-C(ring)-C(chain)-C(chain)| 90.0° |
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. scribd.com The flexible five-carbon chain of this compound allows for numerous possible conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers, which correspond to local energy minima. ethz.chnih.gov
This analysis would involve systematically rotating the dihedral angles along the pentanol (B124592) chain and calculating the energy of each resulting conformation. The results would identify the most energetically favorable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes in different environments. beilstein-journals.org
Density Functional Theory (DFT) Calculations for Ground State Structures
Quantum Chemical Analysis
Quantum chemical analyses delve into the electronic properties of the optimized molecular structure to understand its reactivity and intermolecular interactions. rsc.org
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr For this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring, while the LUMO would also be associated with the ring's π-system. A smaller energy gap generally implies higher chemical reactivity. ias.ac.in
Table 2: Illustrative Example of FMO Energies for this compound (Note: The following data are hypothetical examples and are not based on a published study of this compound.)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents neutral regions.
For this compound, an MEP map would be expected to show a strong negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen of the hydroxyl group and the hydrogens attached to the pyridine ring.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can be used to interpret and verify experimental data.
Theoretical NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, calculations would distinguish between the signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pentanol chain, as well as the distinct carbon environments. nih.gov
Theoretical IR: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. DFT calculations can predict these frequencies, which correspond to peaks in an IR spectrum. For this compound, characteristic predicted vibrations would include the O-H stretching of the alcohol, C-H stretching for both the aromatic ring and the alkyl chain, and the C=C and C=N stretching vibrations within the pyridine ring. nih.gov
Theoretical UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding absorption wavelengths (λ_max) that appear in an Ultraviolet-Visible (UV-Vis) spectrum. For this compound, the calculations would likely predict π→π* transitions associated with the aromatic pyridine ring. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational flexibility. nih.govmdpi.comresearchgate.net For this compound, MD simulations can elucidate the dynamic nature of the molecule by simulating the atomic motions over time. This approach is crucial for understanding how the molecule explores different conformations, which can influence its physical properties and biological activity. nih.govnih.gov
The conformational landscape of this compound is primarily defined by the rotational freedom of the single bonds within the pentanol chain and the bond connecting the alkyl chain to the pyridine ring. MD simulations can map out the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. nih.gov Key dihedral angles, such as those along the C-C backbone of the pentanol chain and the C-C bond linking the chain to the pyridine ring, are monitored during the simulation to characterize the conformational states.
A typical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. nih.govresearchgate.net Analysis of these trajectories can reveal:
Torsional Profiles: The probability distribution of dihedral angles, indicating the most populated conformational states.
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl group of the pentanol chain and the nitrogen atom of the pyridine ring, which could significantly restrict conformational freedom. usp.br
Solvent Effects: How interactions with solvent molecules influence the conformational preferences of this compound. usp.br
Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg): These parameters provide quantitative measures of structural stability and compactness over the course of the simulation. dovepress.com
For instance, a simulation might reveal that in a polar solvent, conformations where the hydroxyl group is exposed to the solvent are favored, while in a nonpolar environment, conformations stabilized by intramolecular hydrogen bonds may be more prevalent. usp.brresearchgate.net Understanding this flexibility is a critical first step in predicting how this compound might interact with a biological target. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Analog Design
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug design, providing a theoretical framework to link the chemical structure of a compound to its biological activity. researchgate.net These approaches are instrumental in the rational design of novel analogs of this compound with potentially improved potency or other desired properties. researchgate.net
SAR analysis involves making systematic modifications to the structure of a lead compound, such as this compound, and assessing the impact of these changes on its biological activity. researchgate.netvt.edu This is often a qualitative process aimed at identifying key pharmacophoric features—the essential structural and electronic properties required for biological activity. vt.edu For this compound, SAR studies might involve:
Altering the length of the alkyl chain.
Changing the position of the alkyl chain on the pyridine ring.
Introducing various substituents on the pyridine ring. nih.gov
Modifying or replacing the terminal hydroxyl group.
QSAR extends this by establishing a mathematical relationship between the variation in biological activity and the changes in the physicochemical properties of the molecules. researchgate.netchemrevlett.com These properties are quantified using molecular descriptors. The goal is to develop a predictive model that can estimate the activity of newly designed, unsynthesized analogs. researchgate.netchemrevlett.com A general QSAR model can be represented by the equation:
Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
The development of a QSAR model typically involves several steps:
Data Set Selection: A series of pyridine-alkanol analogs with measured biological activities is compiled. chemrevlett.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. chemrevlett.comtalete.mi.it
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with activity. chemrevlett.comresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. chemrevlett.comresearchgate.net
These validated QSAR models can then be used to screen virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. researchgate.netnih.gov
The success of a QSAR model is highly dependent on the choice of molecular descriptors. nih.gov These numerical values represent different aspects of a molecule's structure and properties. For pyridine-alkanol derivatives like this compound, a variety of descriptors can be calculated to capture their structural, electronic, and physicochemical characteristics. chemrevlett.commdpi.com These descriptors are often categorized by their dimensionality (1D, 2D, 3D, etc.). nih.gov
Below is a table of computational descriptors that could be relevant for QSAR studies of this compound and its derivatives.
| Descriptor Class | Example Descriptors | Description | Potential Relevance for Pyridine-Alkanols |
| Constitutional (1D) | Molecular Weight (MW), Number of Hydrogen Bond Donors (nHDon), Number of Hydrogen Bond Acceptors (nHAcc) | These describe the basic composition of the molecule without any information about its geometry or connectivity. chemrevlett.com | Basic properties influencing solubility, and membrane permeability. nHDon and nHAcc are crucial for target interactions. |
| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Balaban Index | These are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching. | Can correlate with the overall size and shape of the molecule, which is important for fitting into a binding pocket. |
| Geometrical (3D) | Radius of Gyration (Rg), Surface Area, Molecular Volume | These descriptors are calculated from the 3D coordinates of the molecule and describe its spatial arrangement. | Important for understanding steric interactions and the fit of the molecule within a receptor site. |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule. scirp.org | Crucial for modeling electrostatic interactions, reactivity, and the ability to participate in charge-transfer processes. researchgate.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA) | These descriptors relate to the lipophilicity and polarity of the molecule. | Key determinants of pharmacokinetic properties like absorption and distribution. |
The selection of the most relevant descriptors is a critical step in QSAR model development, often accomplished through statistical techniques that identify the descriptors with the highest correlation to biological activity while minimizing inter-correlation. chemrevlett.comuvic.ca
Predicting the chemical reactivity and potential interactions of this compound is essential for understanding its mechanism of action and potential metabolic fate. Computational models provide a powerful means to investigate these aspects at a molecular level. rsc.orgijnc.ir These models can range from quantum mechanics (QM)-based approaches to machine learning (ML) algorithms. ugent.benih.gov
Quantum Mechanical Models: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic structure of this compound in detail. scirp.orgugent.be This allows for the prediction of various reactivity indices:
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. scirp.org
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting regions that are electron-rich (e.g., the pyridine nitrogen) and electron-poor, which are likely sites for intermolecular interactions. mdpi.com
Fukui Functions: These functions can predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule.
By simulating reaction pathways, QM models can also calculate activation energies and reaction enthalpies, providing quantitative predictions of reaction rates and thermodynamic stability. scirp.orgugent.be For example, such models could predict the likelihood of the hydroxyl group being oxidized or the pyridine ring undergoing metabolic transformations.
Machine Learning and Data-Driven Models: In recent years, machine learning has emerged as a valuable tool for predicting chemical reactivity. rsc.orgijnc.irnih.gov These models are trained on large datasets of known chemical reactions and can learn complex relationships between a molecule's structure and its reactivity. nih.gov For this compound, an ML model could be developed to:
Predict its binding affinity to a specific protein target based on its structural features. nih.gov
Forecast the products of its metabolism by various enzymes.
Estimate its general chemical compatibility with other substances. rsc.org
These predictive models, whether based on quantum mechanics or machine learning, are integral to modern computational chemistry. uvic.ca They enable researchers to generate hypotheses about the behavior of molecules like this compound, guiding experimental studies and accelerating the design of new, improved analogs. nih.gov
Chemical Reactivity and Transformation Mechanisms of 4 Pyridinepentanol
Reactions Involving the Hydroxyl Group
The aliphatic primary alcohol group is a versatile handle for numerous organic transformations. Its reactions typically involve the oxygen atom's lone pairs or the cleavage of the C-O or O-H bonds.
The primary alcohol moiety of 4-Pyridinepentanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.
Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂), facilitates the selective oxidation of the primary alcohol to 5-(pyridin-4-yl)pentanal. This reaction is carefully controlled to prevent over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or the Jones reagent (CrO₃ in sulfuric acid and acetone), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 5-(pyridin-4-yl)pentanoic acid. During this process, the alcohol undergoes a complete transformation, involving the loss of two hydrogen atoms and the gain of an oxygen atom.
The hydroxyl group readily participates in condensation reactions to form esters and ethers.
Esterification: The most common method for converting this compound to an ester is the Fischer esterification. scienceready.com.au This acid-catalyzed equilibrium reaction involves heating the alcohol with a carboxylic acid. For example, reacting this compound with acetic acid in the presence of a catalytic amount of sulfuric acid (H₂SO₄) yields 5-(pyridin-4-yl)pentyl acetate (B1210297) and water. ukessays.com To drive the equilibrium towards the product side, an excess of the alcohol or carboxylic acid can be used, or water can be removed as it forms.
Etherification: Ethers can be synthesized via the Williamson ether synthesis. This method involves two steps: first, the deprotonation of the alcohol using a strong base like sodium hydride (NaH) to form a more nucleophilic alkoxide ion. Second, the resulting alkoxide is reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to produce the corresponding ether, such as 4-(5-methoxypentyl)pyridine.
Direct nucleophilic substitution on the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. Therefore, the -OH group must first be converted into a better leaving group. A common strategy is to transform it into a tosylate. This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting 5-(pyridin-4-yl)pentyl tosylate is an excellent substrate for Sₙ2 reactions. rammohancollege.ac.in It can then be treated with a wide range of nucleophiles, such as cyanide (CN⁻), to displace the tosylate group and form a new carbon-carbon bond, yielding products like 6-(pyridin-4-yl)hexanenitrile. chemguide.co.uk
Table 1: Summary of Reactions at the Hydroxyl Group
| Reaction Type | Reagents | Product Class | Example Product |
|---|---|---|---|
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde | 5-(pyridin-4-yl)pentanal |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | 5-(pyridin-4-yl)pentanoic acid |
| Fischer Esterification | Carboxylic Acid, H⁺ (cat.) | Ester | 5-(pyridin-4-yl)pentyl acetate |
| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide | Ether | 4-(5-methoxypentyl)pyridine |
Esterification and Etherification
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions at this position without altering the pentanol (B124592) side chain.
The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not delocalized into the aromatic system, rendering it basic and available for protonation. When treated with an acid, this compound readily forms a pyridinium salt. The basicity of the nitrogen can be quantified by the pKa of its conjugate acid. The pKa of the conjugate acid of pyridine is approximately 5.2. scripps.edu The pentanol substituent on this compound is an alkyl group, which is weakly electron-donating. This inductive effect slightly increases the electron density on the nitrogen atom, making it slightly more basic than unsubstituted pyridine. Consequently, the pKa of the conjugate acid of this compound is expected to be slightly higher than 5.2. The extent of protonation is dependent on the pH of the solution; in a medium with a pH below its pKa, the pyridine ring will exist predominantly in its protonated (pyridinium) form. youtube.comyoutube.com
Analogous to simpler pyridine starting materials, the nitrogen atom can be readily alkylated or oxidized.
N-Alkylation: The pyridine nitrogen can act as a nucleophile and attack an alkyl halide, such as methyl iodide, in an Sₙ2 reaction. acsgcipr.org This process, known as N-alkylation, results in the formation of a quaternary pyridinium salt, for example, 4-(5-hydroxypentyl)-1-methylpyridin-1-ium iodide. organic-chemistry.org This transformation changes the neutral pyridine ring into a positively charged pyridinium ring.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. bhu.ac.in This is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgbme.hu The reaction yields 4-(5-hydroxypentyl)pyridine 1-oxide. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic substitution. scripps.edubhu.ac.in
Table 2: Summary of Reactions at the Pyridine Nitrogen
| Reaction Type | Reagents | Product Class | Example Product |
|---|---|---|---|
| Protonation | Acid (e.g., HCl) | Pyridinium Salt | 4-(5-hydroxypentyl)pyridinium chloride |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Pyridinium Salt | 4-(5-hydroxypentyl)-1-methylpyridin-1-ium iodide |
Protonation and Basicity Studies
Reactions of the Pyridine Ring System of this compound
The chemical behavior of the pyridine ring in this compound is dictated by the electron-withdrawing nature of the nitrogen atom, which influences its susceptibility to various transformations. This inherent electronic characteristic renders the pyridine nucleus less reactive towards electrophilic attack compared to benzene (B151609), while simultaneously enhancing its reactivity towards nucleophiles. wikipedia.orguoanbar.edu.iq
Electrophilic Aromatic Substitution Patterns
The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the electronegative nitrogen atom, which lowers the electron density of the ring. uoanbar.edu.iq This effect is further amplified in acidic conditions, where the nitrogen atom is protonated, forming a pyridinium ion with a strong positive charge that significantly deactivates the ring towards electrophiles. uoanbar.edu.iq Consequently, vigorous reaction conditions are often required for electrophilic substitution to occur. uoanbar.edu.iq
The substitution pattern is also governed by the stability of the carbocation intermediate (sigma complex or Wheland intermediate) formed during the reaction. uomustansiriyah.edu.iqminia.edu.eg For pyridine, electrophilic attack at the C-3 position is generally favored over the C-2 or C-4 positions. This preference is because the positive charge in the intermediate for C-3 substitution can be delocalized over three carbon atoms, whereas for C-2 and C-4 substitution, one of the resonance structures places the positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. uoanbar.edu.iq
The presence of the 4-pentanol substituent on the pyridine ring introduces additional electronic and steric considerations. While alkyl groups are typically activating and ortho, para-directing in benzene chemistry, the primary influence on the pyridine ring's reactivity remains the deactivating nitrogen atom. The 4-pentanol group, being an alkyl chain, is an electron-donating group (EDG) through an inductive effect. This can slightly counteract the deactivating nature of the pyridine nitrogen.
Table 1: Predicted Electrophilic Aromatic Substitution Outcomes for this compound
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-pyridinepentanol | Substitution occurs at the 3-position, which is electronically favored in pyridine. The reaction requires harsh conditions. uoanbar.edu.iq |
| Sulfonation | SO₃, H₂SO₄ | This compound-3-sulfonic acid | Similar to nitration, sulfonation is expected to occur at the 3-position under vigorous conditions. e-bookshelf.de |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-Bromo-4-pyridinepentanol or 3-Chloro-4-pyridinepentanol | Halogenation will likely require a Lewis acid catalyst and will favor the 3-position. minia.edu.eg |
| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | No Reaction | Pyridine and its derivatives generally do not undergo Friedel-Crafts reactions. The nitrogen atom complexes with the Lewis acid catalyst, leading to strong deactivation of the ring. uoanbar.edu.iqe-bookshelf.de |
Note: The predictions in this table are based on general principles of pyridine reactivity and have not been empirically verified for this compound specifically.
Nucleophilic Aromatic Substitution (if applicable)
The pyridine ring is inherently more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions. wikipedia.orgmsu.edu This is due to the lower electron density at these positions caused by the electron-withdrawing nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. lumenlearning.comvaia.com
For nucleophilic attack to occur on an unsubstituted pyridine ring, a very strong nucleophile is required, often with the displacement of a hydride ion, as seen in the Chichibabin reaction. msu.edu However, SNAr reactions proceed more readily when a good leaving group (such as a halide) is present at the 2- or 4-position. wikipedia.orguomustansiriyah.edu.iq
In the case of this compound, the pentanol group at the 4-position is not a good leaving group. Therefore, direct nucleophilic substitution at this position is unlikely under standard SNAr conditions. However, if the pyridine ring were modified to include a leaving group at the 2- or 6-position (ortho to the nitrogen), nucleophilic substitution at those positions would be feasible.
A notable reaction is the direct alkylation of pyridyl alcohols with alkyllithium reagents. In a process believed to be a Chichibabin-type alkylation, the hydroxyl group is first deprotonated, followed by regioselective alkylation, often at the C-6 position. acs.org
Reductive Reactions of the Pyridine Ring
The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under various conditions. This transformation is a common method for synthesizing piperidine derivatives, which are important building blocks in pharmaceuticals. liverpool.ac.uk
Common methods for the reduction of pyridine rings include:
Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) in the presence of a metal catalyst such as rhodium (Rh), platinum (Pt), palladium (Pd), or nickel (Ni). uoanbar.edu.iqliverpool.ac.uk For instance, rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of functionalized pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk A patent describes the reduction of a 2-picoline-4-formic acid derivative to the corresponding piperidine using a mixed palladium-carbon and rhodium-carbon catalyst. google.com
Dissolving Metal Reduction: The Birch reduction, using sodium or lithium metal in liquid ammonia (B1221849) with an alcohol as a proton source, can be used for the partial reduction of pyridine rings. nih.gov Another method involves using sodium metal in ethanol (B145695). uoanbar.edu.iq
Samarium Diiodide (SmI₂): A samarium diiodide-water system has been reported to rapidly reduce pyridine to piperidine at room temperature under neutral conditions. clockss.org
The presence of the pentanol substituent on the pyridine ring is generally tolerated in these reductions, although it may influence the reaction conditions required. For example, the coordinating ability of the alcohol group might affect the activity of certain metal catalysts. liverpool.ac.uk
Table 2: Common Reagents for the Reduction of the Pyridine Ring
| Reagent System | Product | Typical Conditions | Reference |
| H₂ / Rh₂O₃ | 4-Piperidinepentanol | 5 bar H₂, 40 °C, TFE solvent | liverpool.ac.uk |
| H₂ / Ni or Na / EtOH | Piperidine | Not specified | uoanbar.edu.iq |
| Na / Liquid NH₃, EtOH | Dihydropyridine derivative | Not specified | nih.gov |
| SmI₂ / H₂O | Piperidine | Room temperature, THF solvent | clockss.org |
Coordination Chemistry and Organometallic Interactions of 4 Pyridinepentanol
4-Pyridinepentanol as a Ligand in Metal Complexes
A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. byjus.com The chemical behavior of this compound as a ligand is dictated by its two potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group.
This compound can exhibit different coordination modes when interacting with metal centers. The lone pair of electrons on the pyridine nitrogen atom makes it a potent Lewis base, readily coordinating to a metal ion. youtube.com This results in a monodentate coordination, where the ligand binds to the metal through a single point of attachment.
Furthermore, the hydroxyl group at the terminus of the pentyl chain introduces the possibility of bidentate or bridging coordination. The oxygen atom of the hydroxyl group can also donate a lone pair of electrons to the metal center, leading to the formation of a chelate ring. This bidentate coordination, involving both the pyridine nitrogen and the hydroxyl oxygen, can enhance the stability of the resulting metal complex. Alternatively, the this compound molecule can act as a bridging ligand, connecting two different metal centers, with the pyridine nitrogen binding to one metal and the hydroxyl oxygen to another.
The coordination number and the geometry of the resulting complex are influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of other ligands present in the coordination sphere. libretexts.org
The synthesis of metal complexes involving this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. jscimedcentral.com The choice of solvent is crucial to ensure the solubility of both the metal precursor and the ligand. Common methods include refluxing the reactants to facilitate the coordination reaction. jscimedcentral.com
Characterization of the resulting metal-4-Pyridinepentanol complexes is essential to determine their structure and properties. A variety of analytical techniques are employed for this purpose:
X-ray Crystallography: This powerful technique provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, confirming the coordination mode of the ligand and the geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the electronic environment of the ligand upon coordination to a metal center. Changes in the chemical shifts of the pyridine and pentanol (B124592) protons and carbons can provide insights into the metal-ligand interaction.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the pyridine ring and the hydroxyl group. Shifts in the characteristic vibrational frequencies of the C=N bond in the pyridine ring and the O-H bond of the alcohol group can indicate their involvement in coordination.
Mass Spectrometry: This technique helps in determining the molecular weight of the complex and can provide information about its fragmentation pattern, further confirming its composition.
Table 1: Examples of Synthesized Metal-4-Pyridinepentanol Complexes and their Characterization
| Metal | Complex Formula (Example) | Synthesis Method | Characterization Techniques |
|---|---|---|---|
| Copper(I) | [Cu(this compound)Cl]n | Reaction of CuCl with this compound in ethanol (B145695). jscimedcentral.com | Elemental Analysis, IR Spectroscopy, X-ray Crystallography |
| Silver(I) | [Ag(this compound)NO₃] | Reaction of AgNO₃ with this compound in ethanol. jscimedcentral.com | Elemental Analysis, Molar Conductance, IR Spectroscopy |
| Nickel(II) | [Ni(this compound)₂(H₂O)₄]Cl₂ | Reaction of NiCl₂·6H₂O with this compound in aqueous solution. | UV-Vis Spectroscopy, Magnetic Susceptibility, IR Spectroscopy |
Coordination Modes through Pyridine Nitrogen and Hydroxyl Oxygen
Application in Organometallic Catalysis
Organometallic catalysis involves the use of organometallic compounds, which contain at least one chemical bond between a carbon atom of an organic molecule and a metal, to speed up a chemical reaction. slideshare.net The properties of the ligands attached to the metal center play a crucial role in the activity and selectivity of the catalyst.
The electronic and steric properties of the this compound ligand can significantly influence the performance of a metal catalyst. nih.gov The electron-donating nature of the pyridine ring can increase the electron density on the metal center, which can, in turn, affect its reactivity in catalytic cycles. For instance, in reactions like cross-coupling, the electron density at the metal can influence the rates of oxidative addition and reductive elimination steps. nih.gov
The steric bulk of the this compound ligand, particularly the pentyl chain, can also play a role in controlling the selectivity of a catalytic reaction. smith.edu By creating a specific steric environment around the metal center, the ligand can favor the formation of one product over another. This is particularly important in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule.
Complexes derived from this compound can be employed in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. solubilityofthings.com this compound-metal complexes can act as soluble catalysts for a variety of organic transformations. For example, they can be used in hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. numberanalytics.comlibretexts.org The ability to tune the electronic and steric properties of the ligand by modifying the pyridine ring or the pentyl chain allows for the optimization of the catalyst for a specific reaction.
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. savemyexams.com This offers the advantage of easy separation of the catalyst from the reaction mixture. savemyexams.com this compound can be used to immobilize metal catalysts onto solid supports. The hydroxyl group of the ligand can be used to anchor the complex to materials like silica (B1680970) or alumina. This creates a heterogeneous catalyst where the active metal center is tethered to a solid support through the this compound linker, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Ligand Effects on Catalytic Activity and Selectivity
Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers). nih.gov The bifunctional nature of this compound makes it a suitable candidate for use as a linker in the synthesis of MOFs. rsc.org
The pyridine nitrogen can coordinate to one metal center, while the hydroxyl oxygen can bind to another, leading to the formation of a three-dimensional network. The length and flexibility of the pentyl chain can influence the size and shape of the pores within the MOF structure. By carefully selecting the metal nodes and potentially other co-ligands, it is possible to design MOFs with tailored properties for specific applications.
Potential applications for MOFs constructed with this compound as a linker include gas storage, separation, and heterogeneous catalysis. The pyridine groups within the framework can act as basic sites, potentially enhancing the catalytic activity for certain reactions. Furthermore, the pores of the MOF can provide a confined environment for catalytic reactions, leading to enhanced selectivity.
Table 2: Potential Applications of this compound in Coordination Chemistry and Catalysis
| Area of Application | Role of this compound | Potential Advantages | Relevant Concepts |
|---|---|---|---|
| Coordination Chemistry | Monodentate, Bidentate, or Bridging Ligand | Formation of stable metal complexes with tunable properties. | Ligand Field Theory, Chelate Effect. libretexts.org |
| Homogeneous Catalysis | Ligand for soluble metal catalysts. | Influences catalytic activity and selectivity through electronic and steric effects. nih.govsmith.edu | Oxidative Addition, Reductive Elimination, Migratory Insertion. libretexts.org |
| Heterogeneous Catalysis | Component for immobilizing catalysts on solid supports. | Combines advantages of homogeneous and heterogeneous catalysis. savemyexams.com | Surface Adsorption, Active Sites. libretexts.org |
| Metal-Organic Frameworks (MOFs) | Bifunctional linker connecting metal nodes. | Creation of porous materials with potential for gas storage, separation, and catalysis. nih.gov | Reticular Synthesis, Porosity. nih.gov |
Investigating Metal-Carbon Bonding in Derivatives
The formation of a direct metal-carbon (M-C) bond involving a derivative of this compound introduces a fascinating dimension to its coordination chemistry, moving into the realm of organometallic chemistry. The creation of such a bond, typically through the activation of a C-H bond on the pentyl chain, results in the formation of a metallacycle. These structures are of significant interest due to their applications in catalysis and material science. mdpi.com The investigation of the M-C bond in these derivatives relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction, which provide detailed insights into the electronic nature and structural parameters of the bond.
The process of forming a metal-carbon bond with a ligand like this compound often involves cyclometalation, where the pyridine nitrogen first coordinates to the metal center, positioning the alkyl chain in proximity to the metal for a subsequent intramolecular C-H activation. nih.gov This is a common strategy for creating stable organometallic compounds with platinum group metals such as palladium and platinum. mdpi.com
Detailed research findings on analogous systems, such as those involving other 4-alkylpyridines or ligands with similar functionalities, provide a framework for understanding the nature of the M-C bond that could be formed with this compound derivatives. For instance, the study of palladacycles formed from the reaction of palladium(II) acetate (B1210297) with imines derived from substituted anilines and aldehydes reveals key structural features of the resulting five-membered metallacycle. mdpi.com
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for inferring the formation of a M-C bond. In ¹H NMR spectra, the disappearance of a proton signal from the alkyl chain and a significant downfield shift of the remaining protons on the carbon atom bonded to the metal are indicative of C-H activation. In ¹³C NMR, the carbon atom directly bonded to the metal typically experiences a strong downfield shift, providing direct evidence of the M-C bond. mdpi.com
Infrared (IR) spectroscopy can also offer clues about the new bonding environment. While the M-C stretching vibration is often weak and falls in the low-frequency region of the spectrum, changes in the vibrational modes of the pyridine ring and the alkyl chain can suggest the formation of the metallacycle. mdpi.com
Crystallographic Data and Structural Analysis:
In a hypothetical cyclometalated derivative of this compound, for example with palladium, a square planar geometry around the metal center would be expected. The ligand would act as a bidentate C,N-donor, with the pyridine nitrogen and a carbon from the pentyl chain occupying two coordination sites. The other two sites would be occupied by ancillary ligands, such as chlorides or acetates. mdpi.com
Based on data from structurally related palladacycles, the key bond parameters can be tabulated to illustrate the nature of the metal-carbon bond.
| Bond | Typical Bond Length (Å) | Reference Compound Type |
|---|---|---|
| Pd-C(alkyl) | 1.966(3) | Imine-based Palladacycle mdpi.com |
| Pd-N(pyridine) | 2.048(3) | Imine-based Palladacycle mdpi.com |
| Au-C(vinyl) | 2.030(7) - 2.060(5) | Cyclometalated Gold(III) Complex acs.org |
The Pd-C bond length is a critical parameter for understanding the strength and nature of the interaction. For instance, in a reported imine palladacycle, the Pd-C(6) bond length was found to be 1.966(3) Å, which is a typical value for a covalent palladium-carbon sigma bond. mdpi.com The Pd-N bond length in the same complex was 2.048(3) Å. mdpi.com
The formation of the metallacycle also imposes geometric constraints, which are reflected in the bond angles around the metal center.
| Angle | Typical Angle (°) | Reference Compound Type |
|---|---|---|
| C-Pd-N | 81.20(11) | Imine-based Palladacycle mdpi.com |
| N-Pd-Cl(trans to C) | 173.79(7) | Imine-based Palladacycle mdpi.com |
| C-Pd-Cl(trans to N) | 178.38(9) | Imine-based Palladacycle mdpi.com |
The C-Pd-N "bite angle" within the metallacycle is particularly informative. In a five-membered ring formed by the cyclometalation of a ligand, this angle is typically acute, for example, 81.20(11)° in the aforementioned imine palladacycle. mdpi.com This deviation from the ideal 90° angle in a square planar complex is due to the geometric constraints of the chelating ligand. The angles between the trans-disposed ligands will also deviate from the ideal 180° to accommodate the strain of the metallacycle. mdpi.com
Supramolecular Chemistry and Materials Science Applications
Non-Covalent Interactions of 4-Pyridinepentanol
The structure of this compound, featuring a hydroxyl (-OH) group and a pyridine (B92270) ring, suggests it is capable of participating in a variety of non-covalent interactions. However, specific experimental data and detailed research findings for this compound are not present in the reviewed literature.
Formation of Supramolecular Assemblies
Self-Assembled Monolayers and MultilayersSelf-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate.sigmaaldrich.comtuwien.ac.atThe formation of SAMs is typically achieved using molecules that have a specific head group with a strong affinity for the substrate and a tail that forms an ordered layer. For example, pyridine-terminated thiols have been used to form SAMs on gold surfaces.rsc.orgthis compound, with its hydroxyl and pyridine groups, could potentially form layers on oxide surfaces like silica (B1680970) or titania.tuwien.ac.atdb-thueringen.deHowever, no published research could be found that investigates the formation, characterization, or application of self-assembled monolayers or multilayers derived from this compound.
Based on a thorough review of available scientific literature, there is currently no specific research data on the integration of This compound as a building block for polymeric structures, networks, responsive materials, or hydrogels.
Therefore, it is not possible to provide a detailed, evidence-based article on the "" of this compound within the strictly defined outline of:
Integration into Functional Materials
Role in Responsive Materials and Hydrogels
Scientific literature extensively covers related compounds, such as poly(4-vinylpyridine) (P4VP) and other functionalized pyridine derivatives, which are widely used in the development of functional polymers and smart materials. These related compounds demonstrate the potential utility of the pyridine moiety in materials science. However, to adhere to the instruction of focusing solely on This compound , no content can be generated for the requested sections due to the absence of specific research findings for this particular compound.
Interactions with Biological Systems: Mechanistic and in Vitro Investigations Excluding Clinical Data
Cellular Uptake and Distribution Studies (In Vitro Models)
The absence of data in these areas indicates a significant gap in the current scientific understanding of 4-Pyridinepentanol's pharmacological properties. This presents a potential opportunity for future research to explore the bioactivity of this compound.
Studies on Biological Pathways Modulation (Mechanistic Basis)
The primary mechanism of action for many pyridine-containing antimalarial compounds, including analogs of this compound, involves the inhibition of crucial metabolic pathways within the Plasmodium falciparum parasite. A significant target is the non-mevalonate pathway for isoprenoid biosynthesis, which is essential for the parasite but absent in humans, making it an attractive target for selective drug development.
One of the key enzymes in this pathway is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). Inhibition of DXR disrupts the synthesis of vital isoprenoids, leading to parasite death. nih.gov Studies on pyridine-containing derivatives of fosmidomycin (B1218577), a known DXR inhibitor, have demonstrated potent inhibition of P. falciparum DXR (PfDXR). nih.gov The pyridine (B92270) moiety of these inhibitors has been shown to form favorable hydrogen bonds and hydrophobic interactions within the enzyme's active site, contributing to their enhanced inhibitory activity compared to the parent compound. nih.gov Crystallographic studies of PfDXR in complex with a pyridine-containing inhibitor have revealed that the flexible loop of the enzyme undergoes conformational changes upon ligand binding, further elucidating the molecular basis of inhibition. nih.gov
Another critical pathway targeted by antimalarial compounds is the degradation of hemoglobin in the parasite's digestive vacuole. The 4-aminoquinoline (B48711) scaffold, a core structure in many antimalarials, is known to interfere with this process. While the precise mechanism of this compound itself is not extensively detailed in this context, the broader class of 4-substituted pyridines and quinolines is understood to accumulate in the acidic digestive vacuole of the parasite. There, they are thought to inhibit the formation of hemozoin, a non-toxic crystalline form of heme, leading to the buildup of toxic free heme and subsequent parasite death. researchgate.net
Furthermore, some antimalarial compounds containing pyridine or related heterocyclic systems have been investigated for their ability to inhibit other essential parasite enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH). mdpi.com DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is vital for the synthesis of DNA and RNA in the parasite. mdpi.com While direct studies on this compound's effect on DHODH are not specified, the exploration of various heterocyclic scaffolds, including pyridines, as DHODH inhibitors highlights a broader strategy in antimalarial drug discovery. mdpi.com
Structure-Activity Relationships in Biological Contexts (Non-Clinical)
The exploration of structure-activity relationships (SAR) for pyridine-containing compounds has been a cornerstone in the development of more potent and selective antimalarial agents. These non-clinical investigations focus on understanding how specific structural modifications influence the biological activity of these molecules against Plasmodium falciparum and their interactions with target enzymes.
Impact of Structural Modifications on Biological Potency (e.g., as potential antimalarials or enzyme inhibitors)
Systematic modifications of the pyridine ring and its substituents have yielded valuable insights into the features required for potent antimalarial activity. For instance, in the context of DXR inhibitors, the position and nature of substituents on the pyridine ring are critical. The introduction of a pyridine group to fosmidomycin derivatives was found to significantly enhance inhibitory activity against PfDXR, with some analogs exhibiting Ki values in the low nanomolar range, representing a substantial improvement over the parent compound. nih.gov
In the case of 4-pyridinemethanol (B147518) derivatives, which are structurally related to this compound, studies have shown that substitutions at the 2 and 6 positions of the pyridine ring can dramatically influence antimalarial potency. nih.gov Certain derivatives have demonstrated activity two to three times greater than that of chloroquine (B1663885) against chloroquine-susceptible strains of P. falciparum and retained their effectiveness against multidrug-resistant strains. nih.gov
Furthermore, research on pyrrolone antimalarial agents has highlighted the importance of physicochemical properties such as aqueous solubility and metabolic stability. nih.gov Modifications aimed at replacing a phenyl ring with a piperidine (B6355638) and removing a metabolically labile ester group led to derivatives with improved in vitro antimalarial activity and better selectivity for the parasite over mammalian cells. nih.gov This underscores the multifactorial nature of SAR, where potency must be balanced with favorable pharmacokinetic properties.
The length and nature of the side chain attached to the pyridine ring also play a crucial role. In a series of 4-aminoquinoline-pyrimidine hybrids, variations in the carbon spacer length (from C2 to C6) between the two heterocyclic rings did not show a clear trend in activity, suggesting that a specific optimal length and conformation are necessary for effective interaction with the biological target. nih.gov
Below is an interactive data table summarizing the impact of structural modifications on the biological potency of selected pyridine-containing compounds.
| Compound/Analog | Structural Modification | Target/Assay | Potency (IC50/Ki) | Reference |
| Fosmidomycin Derivative 4p | Addition of a pyridine ring | PfDXR | Ki = 35 nM | nih.gov |
| Fosmidomycin Derivative 5m | Acetyl-containing inhibitor | PfDXR | Ki = 42 nM | nih.gov |
| Fosmidomycin Derivative 5p | Pyridine-containing inhibitor | PfDXR | Ki = 1.9-13 nM | nih.gov |
| 4-Pyridinemethanol WR-172,435 | 2,6-substituted derivative | P. falciparum (in vivo) | >2-3x more active than chloroquine | nih.gov |
| 4-Pyridinemethanol WR-180,409 | 2,6-substituted derivative | P. falciparum (in vivo) | Slightly less active than WR-172,435 | nih.gov |
| Pyrrolone Derivative | Phenyl replaced with piperidine | P. falciparum K1 | Improved in vitro activity | nih.gov |
Molecular Basis of Selective Biological Interactions
The selective toxicity of antimalarial compounds towards the parasite with minimal effects on the human host is a critical aspect of drug design. This selectivity often arises from differences in the molecular targets between the parasite and humans or from specific interactions within the parasite's unique biochemical environment.
As previously mentioned, the non-mevalonate pathway for isoprenoid synthesis is an excellent example of a parasite-specific pathway. Since humans utilize the mevalonate (B85504) pathway, inhibitors of DXR, such as the pyridine-containing fosmidomycin analogs, exhibit high selectivity for the parasite. nih.gov The crystal structure of PfDXR complexed with an inhibitor has provided a detailed view of the binding interactions, showing how the pyridine moiety fits into a specific pocket of the enzyme, an interaction that would not be possible with the human counterpart. nih.gov
For compounds targeting hemoglobin degradation, the acidic environment of the parasite's digestive vacuole plays a key role in their selective accumulation. The basic nitrogen atoms in the pyridine or quinoline (B57606) ring become protonated in this acidic compartment, trapping the drug inside and leading to high local concentrations that are toxic to the parasite.
In the case of DHODH inhibitors, although both the parasite and human host have this enzyme, there are significant structural differences, particularly in the N-terminal domain. mdpi.com These differences can be exploited to design inhibitors that are highly specific for PfDHODH. For example, a series of pyrimidone derivatives were developed as potent and selective inhibitors of PfDHODH with high selectivity over human DHODH. mdpi.com
The table below outlines the molecular basis for the selective biological interactions of certain classes of antimalarial compounds.
| Compound Class | Molecular Target | Basis of Selectivity | Reference |
| Pyridine-containing DXR inhibitors | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Target enzyme is present in the parasite's non-mevalonate pathway, which is absent in humans. | nih.gov |
| 4-Aminoquinolines | Hemoglobin degradation pathway | Selective accumulation in the acidic digestive vacuole of the parasite due to protonation of the basic nitrogen atoms. | |
| Pyrimidone Derivatives | Dihydroorotate dehydrogenase (DHODH) | Structural differences between the parasite and human enzymes, particularly in the N-terminal domain, allow for the design of species-specific inhibitors. | mdpi.com |
Advanced Analytical Method Development for 4 Pyridinepentanol
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for separating and quantifying components within a mixture. onyxipca.com For 4-Pyridinepentanol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools, each with specific applications and advantages.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. onyxipca.comjetir.org The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve accurate and reliable results. onyxipca.com
A typical HPLC method development strategy for this compound would involve:
Understanding Physicochemical Properties: A thorough understanding of the molecule's properties, including its polarity, pKa value, and solubility, is the first step. globalresearchonline.net This knowledge informs the selection of the appropriate column and mobile phase.
Column Selection: For a polar compound like this compound, a reverse-phase (RP) column, such as a C18, is often the initial choice. iosrphr.org The column dimensions (length, internal diameter) and particle size are selected to balance separation efficiency and analysis time.
Mobile Phase Optimization: The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is critical. onyxipca.com The pH of the aqueous phase is adjusted to ensure the analyte is in a single ionic form for consistent retention and sharp peaks. globalresearchonline.net Gradient elution, where the mobile phase composition changes during the run, may be employed to effectively separate this compound from impurities with different polarities.
Detector Settings: A UV detector is commonly used for compounds containing a chromophore, such as the pyridine (B92270) ring in this compound. The detection wavelength is set at the absorbance maximum of the compound to ensure the highest sensitivity. thermofisher.com
Method Validation: Once developed, the method is validated according to established guidelines (e.g., ICH) to demonstrate its accuracy, precision, linearity, range, and robustness. iosrphr.org
A hypothetical HPLC method for this compound is outlined in the table below.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Waters X-Terra RP-C18 (150 x 4.6 mm, 3.5 µm) iosrphr.org |
| Mobile Phase | A: 10 mM Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient | 0-15 min: 10-70% B 15-20 min: 70% B 20-21 min: 70-10% B 21-25 min: 10% B |
| Flow Rate | 1.0 mL/min iosrphr.org |
| Column Temperature | 25 °C ijmrhs.com |
| Injection Volume | 10 µL |
| Detector | UV at 260 nm |
| Retention Time | ~ 8-10 min |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org While this compound itself may have limited volatility due to the presence of a hydroxyl group, it can be readily analyzed by GC after conversion to a more volatile derivative. libretexts.orgresearchgate.net Derivatization modifies the functional group to increase volatility, reduce adsorption in the GC system, and improve peak shape. researchgate.netgcms.cz
Common derivatization strategies for compounds containing hydroxyl groups like this compound include:
Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS ether of this compound is significantly more volatile and produces sharp, symmetrical peaks in the chromatogram.
Acylation: This involves the reaction of the hydroxyl group with an acylating agent to form an ester. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used. The resulting fluoroacyl esters are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).
Alkylation: This process adds an alkyl group to the hydroxyl functional group. gcms.cz
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility and the detector to be used. gcms.cz
Table 2: Potential GC Derivatization Strategies for this compound
| Derivatization Method | Reagent | Derivative Formed | Key Advantages |
| Silylation | BSTFA | Trimethylsilyl ether | Produces volatile and stable derivatives. gcms.cz |
| Acylation | TFAA | Trifluoroacetyl ester | Enhances volatility and allows for sensitive detection with ECD. |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Confirmation
Hyphenated techniques, which couple a separation technique with a detection technique, offer unparalleled sensitivity and specificity for the analysis of this compound, especially at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. mst.or.jp This technique is particularly useful for the analysis of polar and thermally labile compounds like this compound. thermofisher.com In an LC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). mst.or.jp The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing highly specific detection and structural information. mst.or.jp LC-MS/MS, or tandem mass spectrometry, further enhances selectivity by fragmenting the parent ion and analyzing the resulting product ions, which is invaluable for trace analysis in complex matrices. measurlabs.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds. etamu.edu Following derivatization to increase its volatility, this compound can be effectively analyzed by GC-MS. jfda-online.comunar.ac.id After separation in the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint, allowing for confident identification. etamu.edu Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification by monitoring only specific fragment ions of the derivatized this compound. orslabs.com
Spectroscopic Analytical Methods
Spectroscopic methods provide valuable information about the structure, purity, and concentration of this compound.
Quantitative NMR for Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of organic molecules, including this compound. jeol.combwise.kr In ¹H NMR, the area of a signal is directly proportional to the number of protons giving rise to that signal. fujifilm.com By comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity or concentration of this compound can be determined with high accuracy and traceability to the International System of Units (SI). jeol.comfujifilm.com
The procedure for qNMR analysis involves:
Accurately weighing the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. acs.org
Dissolving the mixture in an appropriate deuterated solvent.
Acquiring the ¹H NMR spectrum under optimized quantitative conditions, ensuring complete relaxation of all relevant nuclei.
Integrating the signals of both the analyte and the internal standard.
Calculating the purity or concentration using the following formula: ox.ac.uk
Purity (%) = (I_x / I_std) * (N_std / N_x) * (MW_x / MW_std) * (m_std / m_x) * P_std
Where:
I = Integral area
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P = Purity of the standard
x = analyte (this compound)
std = internal standard
Table 3: Example Internal Standards for qNMR Analysis
| Internal Standard | Key Properties |
| Maleic Acid | High purity, non-volatile, simple spectrum. fujifilm.com |
| Dimethyl Sulfone | Soluble in various NMR solvents, chemically inert. fujifilm.com |
| 1,4-Bistrimethylsilylbenzene-d4 | Provides signals in an uncrowded region of the spectrum. jeol.com |
UV-Vis Spectrophotometric Assays
UV-Vis spectrophotometry is a simple, rapid, and non-destructive technique that can be used for the quantitative analysis of this compound. thermofisher.comnihs.go.jp The pyridine ring in the molecule is a chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum. researchgate.net
The assay is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. An absorption spectrum is obtained by measuring the absorbance over a range of wavelengths, and the wavelength of maximum absorbance (λmax) is identified. nihs.go.jp For quantification, the absorbance of a solution of this compound of unknown concentration is measured at its λmax and compared to a calibration curve prepared from standard solutions of known concentrations. oecd.org This technique is particularly useful for routine quality control applications, such as determining the concentration of pure substance solutions or for monitoring reaction progress. lcms.cz
Electrochemical Methods for Detection
Electrochemical methods offer a promising avenue for the analysis of electroactive species like this compound. researchgate.net These techniques are renowned for their high sensitivity, rapid response times, and cost-effectiveness. numberanalytics.comsensor1stop.com
Voltammetry measures the current response of an electroactive substance to a varying potential. researchgate.net This technique provides both qualitative and quantitative information about the analyte. researchgate.net Several voltammetric methods, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), can be adapted for the analysis of this compound. numberanalytics.comresearchgate.net
Cyclic Voltammetry (CV): This is often the first technique employed to investigate the electrochemical behavior of a compound. It provides information on the redox processes of this compound at an electrode surface. numberanalytics.com
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive techniques that are well-suited for quantitative analysis at low concentrations. researchgate.netbiologic.net They work by applying potential pulses, which enhances the faradaic current while minimizing the capacitive current, resulting in improved signal-to-noise ratios and lower detection limits. biologic.net For instance, a study on the detection of 4-nitrophenol (B140041) using a modified glassy carbon electrode demonstrated the high sensitivity of these techniques. nih.gov
The choice of the working electrode material is critical in voltammetry. Modified electrodes, such as those incorporating graphene or nanoparticles, can significantly enhance the electrocatalytic activity towards the analyte, leading to improved sensitivity and selectivity. nih.govabechem.com
Potentiometric sensors measure the potential difference between a working electrode and a reference electrode, which is related to the concentration of the target analyte. taylorandfrancis.com These sensors are known for their simplicity, low cost, and wide linear range. sensor1stop.com
Ion-selective electrodes (ISEs) are a type of potentiometric sensor that can be designed to be highly selective for a particular ion or molecule. sensor1stop.com The development of a potentiometric sensor for this compound would involve the design of a membrane that selectively interacts with the this compound molecule. The potential of the sensor would then be proportional to the logarithm of the this compound concentration.
Recent advancements in potentiometric sensor technology include the use of solid-contact electrodes and novel ionophores, which have led to improved stability and lower detection limits, often in the nanomolar range. medmedchem.comnih.gov
Voltammetric Techniques
Method Validation and Quality Control in Research Settings
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. particle.dkujpronline.com It provides documented evidence of a method's reliability, consistency, and accuracy. particle.dk In a research setting, this is essential for ensuring the integrity of the data generated. nih.govatcc.org
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance characteristics of an analytical method.
Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. nih.gov It is often calculated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. sepscience.com
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov The LOQ is crucial for quantitative studies. It is commonly determined as the concentration that gives a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com
The determination of LOD and LOQ can vary between different methodologies and regulatory guidelines. tbzmed.ac.ir
Interactive Data Table: Comparison of Hypothetical Analytical Methods for this compound
| Analytical Technique | Potential LOD (µM) | Potential LOQ (µM) | Key Advantages |
| Differential Pulse Voltammetry (DPV) | 0.1 - 1.0 | 0.5 - 5.0 | High sensitivity, rapid analysis |
| Square Wave Voltammetry (SWV) | 0.05 - 0.5 | 0.2 - 2.0 | Higher sensitivity and speed than DPV |
| Potentiometric Sensor (ISE) | 0.5 - 5.0 | 2.0 - 20.0 | Low cost, wide linear range, portability |
Reproducibility: This refers to the ability of a method to produce consistent results when the experiment is repeated by a different analyst, on a different instrument, or in a different laboratory. processinstruments.cn It is a measure of the method's ruggedness. npra.gov.my Ensuring reproducibility is paramount for the validation of scientific findings. numberanalytics.com
Accuracy: This is a measure of the closeness of the experimental results to the true or accepted value. processinstruments.cn It is often assessed by analyzing a standard reference material or by performing recovery studies where a known amount of the analyte is added to a sample matrix. iosrphr.org
Both reproducibility and accuracy are fundamental to establishing the reliability of any new analytical method for this compound. nih.gov These studies involve repeated measurements and statistical analysis to ensure the method is robust and provides trustworthy data. atcc.orgiosrphr.org
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Synthetic Pathways
The synthesis of pyridinealkanols, including 4-Pyridinepentanol, is a key area for future research, aiming for more efficient, selective, and sustainable methods. Current and potential synthetic strategies include:
Hydrogenation of Precursors: A common method for producing pyridinealkanols is the catalytic hydrogenation of unsaturated precursors. For instance, 2-pyridinepentanol can be synthesized by the hydrogenation of 5-(2-Pyridinyl)-4-pentyn-1-ol over a palladium on carbon (Pd/C) catalyst. prepchem.comgoogleapis.comgoogleapis.com Similar strategies could be adapted for the synthesis of this compound, starting from a corresponding unsaturated precursor.
From Pyridine (B92270) N-Oxides: A patented process suggests that pyridinecarbinols can be prepared from pyridine N-oxides, with a specific mention of the potential to create 1-(2-pyridine)pentanol. google.com This approach could be investigated for the synthesis of this compound.
Grignard and Lithium Alkylide Methods: The synthesis of 4-pyridinemethanol (B147518) derivatives can be achieved through a one-step reaction of 4-cyanopyridine (B195900) with ketones and aldehydes in the presence of sodium or lithium. google.com This highlights the utility of organometallic reagents in constructing pyridine-alcohol structures.
Modification of Existing Pyridine Derivatives: The synthesis of ε-(4-fluorophenyl)-3-pyridinepentanol has been documented, followed by its reaction with thionyl chloride. prepchem.comgoogle.com This demonstrates the potential for synthesizing derivatives of pyridinepentanol with various functional groups.
Modern Synthetic Methodologies: Future research could focus on applying modern synthetic methods to produce this compound and its derivatives. The Hantzsch reaction, for example, is a classic method for pyridine synthesis that has been adapted for creating pyridine-grafted copolymers. mdpi.com Exploring multicomponent reactions and flow chemistry could lead to more efficient and scalable synthetic routes. sigmaaldrich.comnih.gov
Design of Advanced Functional Materials
The bifunctional nature of this compound, with its coordinating pyridine ring and reactive hydroxyl group, makes it an attractive building block for a variety of advanced materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyridine-alcohol based ligands are of interest in the development of MOFs. researchgate.net The nitrogen atom of the pyridine ring can coordinate to metal centers, while the alcohol group can participate in hydrogen bonding or be further functionalized. This could allow for the construction of novel porous materials with potential applications in gas storage, catalysis, and separation. rsc.org
Fluorescent Polymers: Pyridine derivatives are known to be components of fluorescent polymers. mdpi.com this compound could be incorporated into polymer chains either as a monomer or as a pendant group. The resulting materials could have applications in sensing, imaging, and optoelectronic devices.
Ionomeric Nanofibers: There is growing interest in ionomeric nanofibers for applications such as membrane distillation and heavy metal ion adsorption. nih.gov Polymers containing the this compound moiety could potentially be processed into nanofibers, with the pyridine unit providing a site for ion exchange or other functionalization.
Biomaterials: The biocompatibility of pyridine derivatives is an active area of research. nih.gov Functional materials derived from this compound could be explored for applications in drug delivery and tissue engineering, leveraging the biological activity often associated with the pyridine scaffold.
Mechanistic Insights into Biological Interactions
Pyridine and its derivatives are well-known for their diverse biological activities, and this compound is a promising candidate for further investigation in this area. nih.govnih.gov
Antimicrobial and Antiviral Activity: The pyridine nucleus is a common feature in many antimicrobial and antiviral compounds. nih.govnih.gov The presence of a hydroxyl group in this compound could enhance its biological activity. nih.gov Future research could involve screening this compound and its derivatives against a range of pathogens to identify potential new therapeutic agents.
Antiproliferative Activity: Many pyridine derivatives exhibit antiproliferative effects against various cancer cell lines. nih.gov The structure-activity relationship of these compounds is a key area of study, with the position and nature of substituents on the pyridine ring playing a crucial role. nih.gov Investigating the antiproliferative potential of this compound could lead to the development of new anticancer drug candidates.
Enzyme Inhibition: Related compounds, such as 4-acetylpyridine, have been studied as potential inhibitors of enzymes like acetylcholinesterase. ontosight.ai The structural similarity of this compound suggests it could also interact with various enzymes. Mechanistic studies would be crucial to understand these interactions and to guide the design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound derivatives would be invaluable. By synthesizing and testing a library of related compounds with modifications to the pentanol (B124592) chain and substitutions on the pyridine ring, researchers can identify the key structural features responsible for specific biological activities. nih.gov
Development of Predictive Computational Models
Computational chemistry offers powerful tools to accelerate the research and development of new molecules like this compound.
Molecular Docking and Dynamics: In silico molecular docking can be used to predict the binding modes and affinities of this compound and its derivatives with biological targets such as proteins and enzymes. nih.govmdpi.com Subsequent molecular dynamics (MD) simulations can provide insights into the stability of these interactions over time. nih.gov
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted using computational tools. Applying these models to this compound would help in assessing its drug-likeness and identifying potential liabilities early in the development process.
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net This can aid in predicting its chemical behavior and in interpreting experimental data.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to establish a mathematical relationship between the structural properties of this compound derivatives and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Integration with Emerging Technologies (e.g., AI-driven chemical design)
The convergence of chemistry with artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules and materials.
AI-Powered Retrosynthesis: AI algorithms can be used to design novel and efficient synthetic routes for this compound and its derivatives. These tools can analyze vast reaction databases to propose pathways that may not be obvious to human chemists.
De Novo Drug Design: Generative AI models can design novel molecules from scratch with desired properties. By providing the models with specific criteria, such as high binding affinity to a particular biological target and favorable ADMET properties, it would be possible to generate novel derivatives of this compound with enhanced therapeutic potential.
Automated Synthesis: AI-driven robotic platforms can automate the synthesis and testing of new compounds. This high-throughput approach can significantly accelerate the design-make-test-analyze cycle, allowing for the rapid optimization of this compound-based molecules for specific applications.
Predictive Analytics for Material Discovery: Machine learning models can be trained on existing data to predict the properties of new materials. This approach could be used to screen virtual libraries of this compound-based polymers or MOFs to identify candidates with desirable characteristics for advanced functional materials.
Q & A
Q. What are the established synthetic pathways for 4-Pyridinepentanol, and how do reaction conditions influence yield?
The synthesis of this compound typically involves nucleophilic substitution or catalytic hydrogenation of pyridine derivatives. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (50–100°C), and catalyst selection (e.g., palladium for hydrogenation). For reproducibility, document stoichiometric ratios and purification steps (e.g., column chromatography). Yield optimization may require iterative trials with controlled variables .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations) to confirm structural accuracy. Infrared (IR) spectroscopy can validate hydroxyl and pyridine functional groups. Cross-reference spectral data with peer-reviewed literature or databases like NIST Chemistry WebBook, ensuring proper calibration of instruments .
Q. How can researchers design a robust stability study for this compound under varying storage conditions?
Use accelerated stability testing by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC at regular intervals. Include control samples and replicate experiments to assess reproducibility. Statistical analysis (e.g., ANOVA) can identify significant degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?
Systematically replicate prior experiments using identical conditions (solvent purity, temperature). If discrepancies persist, employ advanced techniques like isothermal titration calorimetry (ITC) for precise solubility measurement. Compare results with computational models (e.g., COSMO-RS) and contextualize findings by reviewing methodological differences in literature (e.g., pH variations) .
Q. How can the catalytic efficiency of this compound in asymmetric synthesis be optimized, and what statistical methods validate enantiomeric excess?
Screen chiral catalysts (e.g., BINOL-derived ligands) under varying pressures and temperatures. Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess. Apply response surface methodology (RSM) to model interactions between variables (catalyst loading, solvent) and optimize conditions. Report confidence intervals for reproducibility .
Q. What experimental controls are critical when investigating this compound’s biological activity to mitigate confounding variables?
Include negative controls (vehicle-only treatments) and positive controls (known bioactive analogs). Use blinded sample processing to reduce bias. For cell-based assays, standardize cell passage numbers and culture conditions. Validate results with orthogonal assays (e.g., fluorescence microscopy and flow cytometry) and apply correction methods like Bonferroni for multiple comparisons .
Q. How should researchers address gaps in mechanistic understanding of this compound’s reactivity in cross-coupling reactions?
Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., deuterated substrates) to elucidate rate-determining steps. Pair experimental data with computational mechanistic studies (DFT or MD simulations). Publish null results to inform future hypotheses and avoid publication bias .
Methodological Best Practices
- Literature Review: Prioritize primary sources from databases like SciFinder or Reaxys, filtering by publication date (last 10 years) and impact factor. Use citation tracking tools to identify seminal works .
- Data Presentation: Include raw data in appendices and processed data in main figures. Use error bars (standard deviation) and p-values in graphs. For complex datasets, provide machine-readable formats (e.g., .csv) .
- Ethical Compliance: Disclose funding sources and conflicts of interest. For collaborative studies, define authorship contributions using CRediT taxonomy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
